1-(4-Chlorophenyl)-2-fluoroethanone
Overview
Description
1-(4-Chlorophenyl)-2-fluoroethanone is an organic compound that belongs to the class of aromatic ketones It features a 4-chlorophenyl group attached to a 2-fluoroethanone moiety
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin, which also contains a 4-chlorophenyl group, are known to target specific enzymes in fungi, such as botrytis cinerea and alternaria alternata .
Mode of Action
Compounds with similar structures, such as paclobutrazol, work by disrupting the production of adenosine triphosphate (atp) in the target organisms .
Biochemical Pathways
Paclobutrazol, a compound with a similar structure, is known to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds such as certain decoquinate derivatives have been shown to have good bioavailability and long elimination half-lives .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Similar compounds such as pyraclostrobin have been shown to be stable in aqueous solution in the dark at ph 4, 5, and 7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-fluoroethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethyl fluoroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: 4-chlorobenzoic acid.
Reduction: 1-(4-chlorophenyl)-2-fluoroethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-fluoroethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-bromoethanone
- 1-(4-Chlorophenyl)-2-chloroethanone
- 1-(4-Chlorophenyl)-2-iodoethanone
Comparison: 1-(4-Chlorophenyl)-2-fluoroethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and bioavailability compared to its halogenated analogs. The fluorine atom also influences the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-fluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJRFTYRPATKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313021 | |
Record name | 1-(4-chlorophenyl)-2-fluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329-78-2 | |
Record name | 329-78-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-chlorophenyl)-2-fluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-2-fluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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